1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
CAS No.: 920207-43-8
Cat. No.: VC4270612
Molecular Formula: C18H21N7O
Molecular Weight: 351.414
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920207-43-8 |
|---|---|
| Molecular Formula | C18H21N7O |
| Molecular Weight | 351.414 |
| IUPAC Name | 1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C18H21N7O/c1-2-15(26)23-8-10-24(11-9-23)17-16-18(20-13-19-17)25(22-21-16)12-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3 |
| Standard InChI Key | OQACGTOCAFIVIT-UHFFFAOYSA-N |
| SMILES | CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4 |
Introduction
The compound 1-(4-(3-benzyl-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a complex organic molecule that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their potential therapeutic applications due to their ability to inhibit specific biological pathways. The structure of this compound features a triazole ring fused with a pyrimidine ring, which is characteristic of many biologically active molecules.
Synthesis
The synthesis of 1-(4-(3-benzyl-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one involves several key steps typical of organic synthesis:
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Starting Materials: The synthesis likely begins with the preparation of the triazolo-pyrimidine core, followed by the introduction of the benzyl group.
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Reaction Conditions: Careful control of temperature, solvent choice, and reaction time is crucial to optimize yield and purity.
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Characterization Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure of the synthesized compound.
Therapeutic Potential
This compound, like other triazolo-pyrimidine derivatives, may exhibit inhibitory effects on enzymes or receptors involved in disease pathways. Research on similar compounds suggests potential applications in modulating protein kinase activity or phosphodiesterase activity, which could impact cell proliferation or apoptosis.
Biological Activity
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Inhibition of Enzymes: Potential to inhibit specific enzymes involved in disease processes.
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Cell Signaling Pathways: May alter signaling pathways affecting cell growth or death.
Biological Activities
| Compound | Potential Biological Activity |
|---|---|
| Triazolo-pyrimidine derivatives | Inhibition of protein kinases or phosphodiesterases |
| N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides | Modulation of serum and glucocorticoid regulated kinase (SGK) activity |
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